Ethanolammonium iodide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
25418-41-1 |
|---|---|
Molecular Formula |
C2H8INO |
Molecular Weight |
189.00 g/mol |
IUPAC Name |
2-aminoethanol;hydroiodide |
InChI |
InChI=1S/C2H7NO.HI/c3-1-2-4;/h4H,1-3H2;1H |
InChI Key |
WBUUOQGFAPWFMC-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.I |
Origin of Product |
United States |
Synthetic Methodologies for Ethanolammonium Iodide
Conventional Synthetic Routes and Their Advancements
Conventional methods for synthesizing ethanolammonium iodide typically involve reactions in a liquid medium or its formation as a transient species within a larger reaction scheme.
The most common and straightforward method for preparing this compound is through a solution-phase acid-base reaction. This technique involves reacting ethanolamine (B43304) with hydroiodic acid (HI). acs.org The reaction is typically carried out in a suitable solvent, such as absolute ethanol (B145695) or isopropanol, which can dissolve the reactants and facilitate the reaction. google.com For instance, to grow crystals of materials containing the ethanolammonium cation, a solution can be prepared by dissolving ethanolamine and a corresponding metal iodide (like PbI₂) in a solvent mixture containing hydroiodic acid. acs.org The mixture is often stirred and heated to ensure complete reaction and dissolution. acs.org
A general approach for synthesizing organic iodides of the formula RₓNI involves the in situ synthesis of hydrogen iodide (HI) by mixing molecular iodine (I₂) with formic acid, followed by the introduction of an amine, such as ethanolamine. google.comgoogle.com The reaction mixture is then maintained at a temperature of 20°C or higher to yield the desired this compound salt. google.comgoogle.com
Table 1: Overview of Solution-Phase Synthesis
| Reactant 1 | Reactant 2 | Common Solvents | Typical Conditions |
|---|---|---|---|
| Ethanolamine | Hydroiodic Acid (HI) | Propylene Carbonate acs.org | Stirring at 40°C acs.org |
This compound can be formed in situ as a reaction intermediate, particularly during the synthesis of perovskite thin films when using certain solvents at elevated temperatures. mdpi.com Research has shown that when N,N-dimethylformamide (DMF) is used as a solvent in the preparation of methylammonium (B1206745) lead iodide (MAPbI₃) perovskites and heated to temperatures above 100°C, the DMF can decompose. mdpi.com This decomposition process can generate an ethylammonium (B1618946) ion intermediate. mdpi.com
This intermediate can then participate in an organic cation exchange reaction with methylammonium iodide already present in the solution, leading to the formation of ethylammonium iodide (EAI). mdpi.com The newly formed EAI subsequently reacts with lead iodide (PbI₂) during the annealing process, resulting in the incorporation of ethylammonium into the final perovskite structure, forming EAPbI₃ as an impurity. mdpi.com The rate of this process is noted to be slow, with the impurity peaks appearing gradually over several hours of heating. mdpi.com This unintentional in situ synthesis highlights the importance of solvent stability and temperature control in certain applications. mdpi.com
Novel and Green Synthesis Strategies
In response to the growing need for sustainable chemical processes, novel synthesis strategies for this compound have been developed that minimize or eliminate the use of hazardous solvents.
Mechanochemistry represents a significant advancement in the solvent-free synthesis of chemical compounds. grafiati.comresearchgate.net This approach uses mechanical energy, typically through ball milling, to induce chemical reactions between solid reactants. researchgate.netwhiterose.ac.uk While specific reports on the mechanochemical synthesis of pure this compound are emerging, the technique has been successfully established for a wide range of related materials, including other ammonium (B1175870) iodides and complex hybrid organic-inorganic lead iodides. researchgate.neturfu.ru
The process involves milling the solid precursors, such as ethanolamine and a solid iodine source, together in a specialized mill. The mechanical forces generated during milling facilitate intimate mixing and provide the activation energy necessary for the reaction to occur, yielding the final product in a solid, solvent-free form. grafiati.com This method is noted for its high efficiency and minimal waste generation, presenting a promising green alternative to conventional solution-based syntheses. grafiati.comresearchgate.net
Beyond mechanochemistry, other solvent-free methods for producing ammonium halides have been developed. One such patented method involves the reaction of an ammonium formate (B1220265) salt with a halogen, such as iodine (I₂), under solvent-free conditions. googleapis.com For example, ethylammonium formate, which is a liquid at room temperature, can be reacted directly with solid iodine. googleapis.com
The reaction is typically carried out by heating the mixture of reactants to a temperature between 25°C and 130°C. googleapis.com Agitation may be used to ensure the thorough interaction of the reactants. googleapis.com If the reactants are used in a stoichiometric ratio, they can be fully consumed, resulting in a pure product without the need for a solvent or extensive purification, making the process highly sustainable. googleapis.com
Table 2: Example of Solvent-Free Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|
Purity Assessment and Crystallization Techniques for Enhanced Material Quality
The quality of this compound is paramount for its use in high-performance applications, such as perovskite solar cells, where impurities can significantly impact device efficiency and stability. mdpi.com Therefore, rigorous purification and characterization are essential steps following synthesis.
Recrystallization is a primary technique used to purify the synthesized EAI. google.comgoogleapis.com This process typically involves dissolving the crude product in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the EAI decreases, causing it to crystallize out of the solution, leaving impurities behind in the solvent. The purified crystals can then be collected by filtration. google.com For similar compounds like formamidinium iodide, a post-recrystallization wash with a solvent mixture, such as ethanol and diethyl ether, is used to remove any remaining soluble impurities, followed by drying under vacuum. acs.org
For producing exceptionally high-quality single crystals, advanced methods like antisolvent vapor-assisted crystallization (ASVC) are employed. escholarship.org In this technique, the slow diffusion of an "antisolvent" (in which the compound is insoluble) into a solution of the compound induces slow and controlled precipitation, leading to the formation of large, high-quality crystals. escholarship.org
The purity of the final product is commonly assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. acs.org These methods confirm the chemical structure and elemental composition of the compound, ensuring it meets the required standards for its intended application. acs.org
Advanced Structural Elucidation and Polymorphism of Ethanolammonium Iodide and Its Derivatives
Single-Crystal X-ray Diffraction Studies for Atomic Arrangement and Unit Cell Parameters
Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. uol.defzu.cz By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and thereby locate atomic positions with high accuracy, yielding data on bond lengths, angles, and unit cell parameters. uol.delapierregroup.com
In studies of compounds closely related to ethanolammonium iodide, such as 2-iodoethylammonium iodide, SCXRD reveals critical details about the crystal packing. The asymmetric unit of 2-iodoethylammonium iodide, for instance, is composed of one 2-iodoethylammonium cation and one iodide anion. researchgate.net The structure is stabilized by weak hydrogen bonds between the ammonium (B1175870) group (NH₃⁺) of the cation and four adjacent iodide anions. researchgate.netiucr.org These N-H···I interactions are fundamental to the formation of extensive supramolecular layers that propagate parallel to the crystallographic bc plane. researchgate.net Hirshfeld surface analysis, derived from SCXRD data, quantifies these interactions, showing that N—H···I contacts account for the majority (63.8%) of the intermolecular contacts within the crystal. researchgate.netiucr.org
The crystal data for the closely related 2-iodoethylammonium iodide, which illustrates the typical structural parameters for this class of compounds, is presented below.
| Parameter | Value for 2-iodoethylammonium iodide |
|---|---|
| Chemical Formula | C₂H₇IN⁺·I⁻ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.1818 (6) |
| b (Å) | 7.8770 (7) |
| c (Å) | 14.0082 (12) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 792.05 (12) |
Table 1: Single-crystal X-ray diffraction data for 2-iodoethylammonium iodide. Data sourced from Semenikhin et al. (2024). researchgate.net
Powder X-ray Diffraction for Phase Identification and Crystalline Structure Analysis
Powder X-ray diffraction (PXRD) is an essential tool for analyzing polycrystalline materials. It is widely used for phase identification, confirming the crystalline structure of a bulk sample, and detecting the presence of impurities or different polymorphic forms. mdpi.comosti.gov The technique involves irradiating a powdered sample with X-rays and recording the diffraction pattern, which serves as a unique fingerprint for a specific crystalline phase. nih.gov
In the context of this compound derivatives, such as in perovskite synthesis, PXRD is crucial for monitoring chemical reactions and phase purity. For example, when methylammonium (B1206745) lead iodide (MAPbI₃) is synthesized using N,N-dimethylformamide (DMF) as a solvent, extra peaks are often observed in the XRD patterns. mdpi.com Systematic investigations using PXRD and in situ XRD have identified these peaks as belonging to ethylammonium (B1618946) lead iodide (EAPbI₃). mdpi.com The formation of EAPbI₃ is attributed to the thermal decomposition of the DMF solvent, which generates an ethylammonium ion intermediate. This intermediate then reacts to form EAPbI₃, which can be clearly identified by its characteristic diffraction peaks. mdpi.com
Similarly, studies on ethylammonium lead iodide (EAPbI₃) nanocrystals use PXRD to confirm their crystal structure. researchgate.net Analysis of the diffraction patterns confirms the material crystallizes in an orthorhombic phase and allows for the determination of its lattice parameters. researchgate.net PXRD is thus instrumental in both the initial characterization of these materials and in tracking their stability and phase transformations over time. mdpi.comacs.org
Spectroscopic Investigations of Molecular Conformation and Intermolecular Interactions
Spectroscopic techniques probe the energy levels within molecules, providing rich information about molecular structure, vibrations, and the local chemical environment.
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of molecules. photothermal.com These vibrations are sensitive to the molecule's functional groups and its interactions with its surroundings, particularly hydrogen bonding. spectroscopyonline.com Hydrogen bonds can cause significant changes in vibrational spectra, such as shifting peak frequencies (typically to lower wavenumbers, or "red-shifting") and broadening the absorption bands. spectroscopyonline.comacs.org
In ethanolammonium-based compounds, the N-H···I and O-H···I hydrogen bonds are the most significant intermolecular interactions. researchgate.net Vibrational spectroscopy is ideal for studying these networks. The vibrational modes of the ethanolammonium cation's functional groups (C-H, N-H, O-H, C-N, C-C) can be assigned to specific peaks in the IR and Raman spectra. researchgate.netrsc.org For instance, studies on the related ethylammonium nitrate (B79036) (EAN) have used vibrational sum frequency spectroscopy to reveal the orientation of the cation at interfaces, with the ethyl group pointing away from the bulk. nih.gov
The analysis of combination bands in the IR spectrum can also provide evidence for the presence of specific groups like C-NH₃⁺. researchgate.net By observing how the vibrational frequencies shift upon changes in temperature or environment, researchers can deduce the strength and dynamics of the hydrogen-bonding network that holds the crystal lattice together. aip.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure, dynamics, and chemical environment. numberanalytics.com By analyzing parameters like chemical shifts, coupling constants, and spin-lattice relaxation times (T₁), NMR can elucidate the motion of molecules and their constituent parts in the solid state. rsc.orgmdpi.com
For ethylammonium halides, including the iodide salt, ¹H and ²H NMR studies have been instrumental in clarifying their molecular dynamics. cdnsciencepub.com Temperature-dependent T₁ relaxation time measurements allow for the calculation of activation energies (Ea) for the reorientation of the methyl (CH₃) and ammonium (NH₃⁺) groups. In the β-phase of ethylammonium iodide, the activation energy for the threefold reorientation of the NH₃⁺ group was determined to be 28.74 kJ mol⁻¹. cdnsciencepub.com This value provides quantitative insight into the energy barrier for rotation, which is influenced by the hydrogen bonding with the surrounding iodide anions.
Furthermore, NMR lineshape analysis can detect changes in molecular motion associated with phase transitions. cdnsciencepub.com In the high-temperature α-phase of ethylammonium halides, ²H NMR data indicate a rapid, large-amplitude reorientation of the entire ethylammonium cation, highlighting the increased molecular freedom in this phase. cdnsciencepub.com
Polymorphism and Phase Transitions in this compound Systems
Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. mdpi.comresearchgate.net These different polymorphs can exhibit distinct physical and chemical properties. Many organic-inorganic hybrid materials, including derivatives of this compound, display complex polymorphic behavior and undergo phase transitions induced by temperature changes. acs.orgrsc.org
Different polymorphic forms are typically identified and characterized using a combination of techniques, including single-crystal and powder X-ray diffraction, differential scanning calorimetry (DSC), and spectroscopy. mdpi.com DSC is particularly useful for detecting the thermal anomalies (endothermic or exothermic peaks) associated with phase transitions. mdpi.com
Studies on ethanolammonium lead iodide (EOA₂PbI₄), a two-dimensional perovskite derivative, have revealed a rich polymorphic landscape. This compound is known to exist in at least three polymorphic forms, two of which are metastable. acs.org The initial room-temperature phase (Phase I) is a monoclinic structure (P2₁/c symmetry) that is stable up to approximately 369 K. acs.org Above this temperature, it undergoes a first-order phase transition to a high-temperature phase (Phase II), which is characterized by significant dynamic disorder of the ethanolammonium cations. This transition is reversible and is accompanied by a color change. acs.org Upon cooling, Phase II can either revert to Phase I or transform into a new, metastable low-temperature phase (Phase III), which features a more ordered arrangement of the organic cations. acs.org
The identification of these distinct forms is critical, as each polymorph possesses unique properties. For example, Phase III of EOA₂PbI₄ is noncentrosymmetric and exhibits a second-harmonic generation (SHG) response, an optical property absent in the other phases. acs.org The study of polymorphism in these systems is key to understanding and controlling their functional properties.
| Polymorph | Symmetry | Key Structural Feature | Transition Temperature |
|---|---|---|---|
| Phase I (Stable) | Monoclinic (P2₁/c) | Ordered Cations | Stable up to ~369 K |
| Phase II (High-Temp) | - | Unlocked/Disordered Cation Motion | Forms above ~369 K |
| Phase III (Metastable) | Acentric | Ordered Cations, Distorted Inorganic Substructure | Forms on cooling from Phase II |
Table 2: Polymorphic forms and phase transitions observed in the ethanolammonium lead iodide (EOA₂PbI₄) system, a derivative of this compound. Data sourced from ACS Publications. acs.org
Influence of Synthesis and Processing Conditions on Polymorph Formation
The crystalline structure and resulting polymorphism of this compound and its derivatives are not intrinsic properties alone but are profoundly influenced by the specific synthesis and processing parameters employed. Control over these conditions is paramount for targeting a desired polymorph with specific physical and optoelectronic characteristics. Key factors include the choice of solvent, the stoichiometry of precursors, the incorporation of other cations, and post-synthesis thermal treatments like annealing.
Synthesis Conditions and Polymorph Selection
The synthesis route plays a critical role in determining the initial crystalline phase. The choice of solvent, for instance, can dictate the reaction pathway and the ultimate structure. The synthesis of ethylammonium formate (B1220265) compounds, a related family, is typically achieved under mild conditions using methanol (B129727) as a solvent unipr.it. In the context of perovskite derivatives like ethylammonium lead iodide, solvents such as γ-butyrolactone have been used to react ethylammonium iodide with lead iodide rsc.org. The interactions between the solvent and the precursor ions can influence nucleation and growth kinetics, thereby favoring the formation of one polymorph over another.
The size of the ethylammonium cation is a significant factor that often challenges the formation of stable, three-dimensional (3D) perovskite structures, which are common with smaller cations like methylammonium rsc.org. The large ionic radius of the ethylammonium cation can result in an unfavorable Goldschmidt tolerance factor, leading to the formation of lower-dimensional or unstable polymorphs acs.org. Research on ethylammonium lead iodide (EAPbI3) nanocrystals has shown they are highly unstable, converting to a non-perovskite δ-EAPbI3 polymorph shortly after synthesis acs.org. A common synthesis strategy to overcome this instability is the partial substitution of the ethylammonium cation with smaller cations like cesium (Cs+) or formamidinium (FA+), which can stabilize the desired perovskite lattice acs.org.
Furthermore, the reaction conditions themselves, such as temperature and pressure, are crucial. Solvothermal synthesis, which operates at elevated temperatures and pressures, can increase the solubility of precursors and promote the growth of high-quality crystals that may be inaccessible under ambient conditions nih.gov.
Processing Conditions: The Role of Thermal Annealing
Post-synthesis processing, particularly thermal annealing, is a powerful tool for controlling the crystalline phase and morphology of this compound derivatives. For thin films prepared by techniques like spin-coating or thermal ablation, the as-deposited material may lack long-range crystalline order, appearing amorphous acs.org. Thermal annealing provides the necessary energy to induce crystallization and drive structural transformations.
Studies on ethanolammonium lead iodide (EOA2PbI4) have revealed distinct, temperature-dependent polymorphic forms. The initial as-synthesized red phase (Phase I) is stable up to approximately 369 K and possesses a monoclinic P21/c symmetry researchgate.netacs.org. Upon heating above this temperature, it undergoes a first-order phase transition to a high-temperature orange polymorph (Phase II) researchgate.netacs.org. This high-temperature phase is susceptible to supercooling and can subsequently transform into a new low-temperature, metastable phase (Phase III) upon cooling researchgate.netacs.org. This demonstrates a clear pathway where processing temperature directly dictates the polymorphic outcome.
The effects of annealing are multifaceted:
Crystallization and Grain Growth: Annealing can transform amorphous films into well-crystallized structures. Increasing the annealing temperature generally leads to an increase in grain size. acs.org
Crystal Orientation: The annealing process can influence the preferred orientation of the crystal grains within a film. For related perovskites, rapid, high-temperature annealing has been shown to cause irreversible crystal reorientation, which can impact material properties. rsc.org
Phase Purity and Decomposition: While crucial for improving crystallinity, annealing parameters must be carefully controlled. Excessive temperatures or prolonged annealing times can lead to the decomposition of the material, often resulting in the formation of impurities like lead iodide (PbI2) in lead-halide derivatives. researchgate.net
The following data tables summarize the documented influence of temperature and annealing on the polymorphism and properties of this compound derivatives and related compounds.
Table 1: Temperature-Induced Polymorphism in Ethanolammonium Lead Iodide (EOA₂PbI₄) This table details the distinct polymorphic phases of EOA₂PbI₄ that are accessible through thermal processing, as documented in research findings. researchgate.netacs.org
| Phase | Temperature Range | Crystal System | Space Group | Key Characteristics |
| Phase I | Stable up to ~369 K | Monoclinic | P21/c | Initial, as-synthesized red phase. |
| Phase II | Forms above ~369 K | - | - | High-temperature orange phase; prone to supercooling. |
| Phase III | Forms from supercooled Phase II | - | - | Metastable, low-temperature phase with ordered cations. |
Table 2: General Effects of Annealing Temperature on Perovskite Film Properties This table synthesizes common findings on how thermal annealing temperature, a critical processing parameter, affects the structural and morphological properties of perovskite thin films. acs.orgrsc.orgresearchgate.net
| Annealing Temperature | Effect on Crystallinity & Grain Size | Effect on Crystal Orientation | Potential for Decomposition |
| Low (e.g., 80-100 °C) | Induces crystallization from amorphous state; small grain size. | Begins to establish preferred orientation. | Low risk of decomposition. |
| Moderate (e.g., 120-150 °C) | Promotes significant grain growth; increases crystallinity. | Can enhance or cause irreversible changes in orientation. | Moderate risk; decomposition can begin in this range. |
| High (e.g., >150 °C) | May lead to very large grains but also film degradation. | Can result in highly oriented films if decomposition is avoided. | High risk of material decomposition into impurities (e.g., PbI₂). |
Theoretical and Computational Investigations of Ethanolammonium Iodide
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Electronic Band Structure Calculations and Orbital Contributions
Electronic band structure calculations are crucial for understanding the optoelectronic properties of materials. In the context of perovskites incorporating ethanolammonium, DFT studies have shown that the organic cation itself does not directly contribute to the states at the band edges (valence band maximum and conduction band minimum). rsc.org Instead, the primary contributions to the valence band maximum (VBM) come from the 5p orbitals of iodine, while the conduction band minimum (CBM) is mainly composed of the 6p orbitals of lead in lead-based perovskites. rsc.org
The introduction of the larger ethanolammonium cation can, however, indirectly influence the band gap. For instance, in mixed-cation perovskites like MA₁₋ₓEAₓPbI₃, increasing the concentration of ethylammonium (B1618946) (x) can lead to a slight increase in the band gap. rsc.org This is attributed to the distortion of the Pb-I-Pb bond angles along the c-axis, which plays a significant role in tuning the electronic properties. rsc.orgscilit.com DFT calculations using various exchange-correlation potentials, such as PBE-GGA and TB-mBJ-GGA, have been employed to accurately predict the band gaps of these materials, showing that they are direct band gap semiconductors. sci-hub.se
Table 1: Calculated Band Gaps of MA₁₋ₓEAₓPbI₃ Perovskites
| Compound | Band Gap (eV) - PBE Level |
|---|---|
| MAPbI₃ (x=0.00) | 1.50 rsc.org |
| MA₀.₇₅EA₀.₂₅PbI₃ | 1.57 rsc.org |
| MA₀.₅₀EA₀.₅₀PbI₃ | 1.61 rsc.org |
| MA₀.₂₅EA₀.₇₅PbI₃ | 1.64 rsc.org |
| EAPbI₃ (x=1.00) | 1.65 rsc.org |
This table showcases the trend of increasing band gap with higher ethylammonium content in mixed-cation lead iodide perovskites, as determined by DFT calculations.
Charge Density Analysis and Interatomic Bonding Characteristics
Charge density analysis provides insights into the nature of chemical bonds within a crystal. For materials containing ethanolammonium iodide, this analysis helps in understanding the interactions between the organic cation and the inorganic framework. In lead-iodide systems, the bonding between lead and iodine (Pb-I) is predominantly ionic, as revealed by the distribution of valence electronic charge density. sci-hub.se
The presence of the ethanolammonium cation introduces hydrogen bonding between the ammonium (B1175870) group (-NH₃⁺) and the iodide ions. acs.org The strength and geometry of these hydrogen bonds are influenced by the crystal structure and the presence of other cations. Ab initio molecular dynamics (AIMD) simulations, which are based on DFT, have shown that differences in hydrogen bonding patterns can be observed when comparing different alkylammonium halides. nih.gov For instance, the N-H···I interactions can differ in strength and number compared to those in similar compounds like methylammonium (B1206745) iodide, which in turn affects the orientation and dynamics of the cation within the crystal lattice. acs.orgacs.org The analysis of these interactions is crucial for understanding the structural stability and phase transitions of the material. mdpi.commdpi.com
Molecular Dynamics (MD) Simulations for Structural Dynamics and Intermolecular Forces
Molecular dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of atoms and molecules, providing a microscopic view of structural dynamics and intermolecular forces. rsc.orgnih.gov For systems containing this compound, MD simulations have been instrumental in understanding the complex interplay of interactions within the material. acs.org
In mixed ionic liquid systems, such as those containing ethanolammonium nitrate (B79036) and an iodide salt, MD simulations reveal the formation of heterogeneous domains and the crucial role of hydrogen bonding, particularly between the iodide ion and the ethanolammonium cation (Iodide–[EA]⁺). acs.org These simulations can also elucidate the impact of co-solvents, like water, on the structural ordering and dynamics of the ions. acs.org
In the context of perovskites, MD simulations have shed light on the rotational dynamics of the organic cations. The introduction of the larger ethylammonium cation can hinder the rotation of smaller cations like methylammonium in mixed-cation systems. This is evidenced by an increase in the activation energy for rotational motion as the ethylammonium content increases. nih.gov This dynamic behavior is critical as it can influence the dielectric properties and phase transitions of the material. nih.gov Furthermore, MD simulations can help understand the formation of water aggregates and networks in hydrated systems, which can significantly affect the material's thermal behavior. acs.org
Ab Initio and Semi-Empirical Calculations for Molecular and Crystal Properties
Ab initio and semi-empirical calculations are foundational computational methods for predicting the properties of molecules and crystals from first principles, without reliance on experimental data. nsf.gov These methods are widely used to investigate materials containing this compound, particularly in the context of perovskites.
Ab initio calculations, often performed within the framework of DFT, are used to determine fundamental properties like electronic structure, band gaps, and charge distribution. acs.orgaip.org For instance, in 2D layered perovskites, ab initio studies have been conducted on various structures incorporating different organic cations, including ethanolammonium, to understand the relationship between the interlayer distance and the electronic properties. aip.org These calculations can predict structural parameters and band profiles, offering insights into how the choice of the organic cation engineers the material's characteristics. aip.org
Semi-empirical methods, while less computationally intensive than ab initio approaches, can also provide valuable information. They are often used to study larger systems or to perform initial screenings of materials. Both ab initio and semi-empirical calculations contribute to a deeper understanding of the structure-property relationships in this compound-containing compounds, guiding the design of new materials with tailored functionalities.
Computational Prediction of Crystal Packing, Stability, and Lattice Dynamics
Computational methods are invaluable for predicting the crystal packing, thermodynamic stability, and vibrational properties (lattice dynamics) of materials like those containing this compound. lanl.gov
The stability of a particular crystal structure can be assessed by calculating its formation energy. For instance, in mixed-cation perovskites, replacing methylammonium with the larger ethylammonium cation has been shown to improve the structural stability, which can be quantified through DFT calculations. rsc.org The Goldschmidt tolerance factor, a geometrical parameter, is often used as a first indicator of perovskite stability, and its calculation for mixed systems like MA₁₋ₓEAₓPbI₃ can predict the likelihood of forming a stable 3D perovskite structure. rsc.org However, experimental evidence shows that EAPbI₃ can form stable nanocrystals despite having a tolerance factor outside the ideal range, highlighting the importance of more sophisticated computational models that can account for local distortions and finite size effects. acs.org
Lattice dynamics calculations, based on DFT, can predict the phonon dispersion of a material, revealing its vibrational modes. aps.orgacs.org These calculations can identify soft modes, which are indicative of structural instabilities and can signal phase transitions. aps.org Understanding the lattice dynamics is crucial as it is directly linked to thermal expansion and the electron-phonon coupling, which in turn affects charge carrier mobility and recombination rates in optoelectronic devices. lanl.gov Computational studies have shown that lattice expansion, which can be induced by incorporating larger cations like ethanolammonium, can lead to a decrease in octahedral tilting and a blue-shift in the band gap. lanl.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methylammonium lead triiodide |
| Ethylammonium lead iodide |
| Methylammonium iodide |
| Ethanolammonium nitrate |
| 1-butyl-3-methylimidazolium iodide |
| Ethylammonium tin iodide |
| Methylammonium tin iodide |
| Hydrazinium Lead Iodide |
| Ethylammonium tin chloride |
| Methylammonium chloride |
| Formamidinium bromide |
| Formamidinium iodide |
| Hexachlorobenzene |
| Hexabromobenzene |
| Pentachlorophenol |
Role of Ethanolammonium Iodide in Perovskite Solar Cells Psc Technology
Ethanolammonium Iodide as a Precursor and Additive in Perovskite Synthesis
The introduction of this compound into the perovskite precursor solution significantly modifies the properties of the resulting perovskite films. As an additive, EAI influences the fundamental processes of crystal formation and film organization, leading to improved photovoltaic performance.
The use of additives is a widely adopted strategy to manage the complex and rapid crystallization process of perovskite thin films. nanoge.orgmdpi.com this compound, when incorporated into the precursor solution, has been shown to modulate these crystallization dynamics. It can slow down the rapid crystallization of the perovskite, which facilitates the formation of a more ordered and crystalline structure. epfl.ch This controlled growth process helps in achieving larger crystal grains. nih.gov The presence of EAI can suppress the heterogeneous nucleation and promote grain boundary migration, leading to a lower nucleation density and consequently, larger grain sizes. scispace.com Research has shown that additives can enhance ion mobility across grain boundaries, promoting a coarsening grain growth mechanism rather than solely influencing the initial nucleation phase. nanoge.org For instance, the incorporation of a similar compound, diethylammonium (B1227033) iodide (DAI), was found to facilitate homogenous crystal growth, resulting in films with larger and more uniform grains. nih.gov
Interfacial Engineering and Passivation Effects in Perovskite Devices
Interfaces within a perovskite solar cell, particularly at the perovskite/charge transport layer boundaries, are critical regions where charge recombination can occur, limiting device efficiency. researchgate.net EAI is effectively used in interfacial engineering strategies to passivate defects and improve charge transfer. greatcellsolarmaterials.com
The passivation mechanism often involves the interaction of the ethanolammonium cation (HOEtNH3+) and the iodide anion (I-) with the perovskite surface. The ammonium (B1175870) group (-NH3+) can interact with iodide ions in the perovskite lattice, while iodide ions from EAI can fill iodide vacancies. scispace.com This dual-action passivation reduces defect density, suppresses non-radiative recombination, and enhances carrier extraction and transfer. rsc.org The application of EAI as a surface treatment has been shown to improve the open-circuit voltage, which is a direct indicator of reduced recombination losses due to effective defect passivation. scispace.com
Table 1: Effect of Ammonium Salt Surface Treatment on Perovskite Solar Cell Performance
| Passivating Agent | VOC Improvement | Resulting PCE |
|---|---|---|
| This compound (EAI) | 40 mV | 22.4% |
| Imidazolium Iodide (IAI) | 70 mV | 22.1% |
| Guanidinium Iodide (GuaI) | 40 mV | 21.0% |
This table summarizes the improvement in open-circuit voltage (Voc) and the resulting power conversion efficiency (PCE) after treating a triple-cation perovskite surface with different ammonium salts. Data sourced from a comparative study on defect reduction at the perovskite/hole transport layer interface. scispace.com
By passivating surface defects, EAI plays a crucial role in improving charge transfer dynamics at the interfaces. rsc.org A well-passivated surface reduces the number of recombination centers, leading to a longer charge carrier lifetime. nih.govnih.gov This suppression of interfacial charge recombination is a key factor in achieving high power conversion efficiencies. nih.govrsc.org The formation of a potential barrier at the interface upon treatment can also suppress back-recombination between electrons in the electron transport layer and holes in the perovskite. nih.gov Effective passivation leads to a significant reduction in charge recombination and trap density, which directly contributes to higher device performance. scispace.com
Stability Enhancement of Perovskite Devices Facilitated by EAI
A major obstacle to the commercialization of perovskite solar cells is their limited long-term stability, particularly under operational stress such as heat and humidity. rsc.org EAI has been shown to significantly enhance the durability of PSCs. rsc.org
Table 2: Thermal Stability of Perovskite Solar Cells With and Without EAI
| Device Type | Test Condition | T80 (Time to 80% of initial PCE) |
|---|---|---|
| Control Perovskite Cell | 65 °C, N2 atmosphere | 45 hours |
| EAI-Containing Perovskite Cell | 65 °C, N2 atmosphere | > 360 hours |
This table compares the thermal stability of standard perovskite solar cells with those incorporating this compound (EAI) as an additive. The data highlights the significant increase in operational lifetime under accelerated heating. rsc.org
Mitigation of Environmental Degradation Pathways (e.g., moisture, thermal)
Perovskite materials, particularly methylammonium (B1206745) lead iodide (MAPbI₃), are notoriously susceptible to degradation upon exposure to environmental factors such as moisture and heat. osti.gov Moisture can induce a chemical reaction that decomposes the perovskite crystal structure into lead iodide (PbI₂) and aqueous methylammonium iodide, leading to a rapid decline in photovoltaic performance. osti.gov Similarly, thermal stress, especially under operational conditions where cell temperatures can rise significantly, accelerates the intrinsic decomposition of the perovskite material, again often resulting in the formation of PbI₂. rsc.org
The incorporation of this compound has been demonstrated as an effective strategy to counter these degradation pathways. The primary mechanism is believed to be the in-situ formation of a two-dimensional (2D) perovskite layer on the surface of the primary three-dimensional (3D) perovskite film. rsc.orgd-nb.info The larger ethylammonium (B1618946) (EA⁺) cation is sterically less favorable for incorporation into the bulk 3D perovskite lattice. Instead, it tends to accumulate at the surface and grain boundaries, forming a thin, layered 2D perovskite structure.
This 2D capping layer offers two key protective benefits:
Hydrophobicity: The long alkyl chains of the EA⁺ cations create a more hydrophobic surface, acting as a physical barrier that repels water molecules and inhibits moisture ingress into the bulk perovskite film. rsc.orgresearchgate.net
Mechanisms of Thermal and Photostability Improvement
Thermal Stability: The primary mechanism for improved thermal stability is the suppression of the perovskite-to-PbI₂ decomposition pathway. Research has shown that PSCs incorporating EAI exhibit substantially enhanced thermal durability. In one study, devices containing EAI retained approximately 80% of their initial power conversion efficiency (PCE) after being subjected to accelerated heating at 65°C for over 360 hours. In contrast, a control device without EAI saw its efficiency drop to the same level in only 45 hours. d-nb.info This eight-fold increase in thermal lifetime is attributed to the EAI-induced formation of a more robust and stable perovskite film with suppressed crystallization, which is less prone to thermal decomposition. d-nb.info
| Device Type | Test Condition | T₈₀ Lifetime (Hours) | Reference |
|---|---|---|---|
| Control Perovskite Device | 65°C, N₂ Atmosphere | 45 | d-nb.info |
| EAI-Modified Perovskite Device | 65°C, N₂ Atmosphere | >360 | d-nb.info |
Photostability: Photodegradation in perovskites is often initiated at defect sites, particularly at the surface where undercoordinated Pb²⁺ ions and iodide vacancies (VI) are prevalent. techscience.cn These defects can act as traps for charge carriers and initiate chemical reactions under illumination. EAI improves photostability primarily through surface defect passivation. The iodide ions (I⁻) from EAI can heal iodide vacancies, while the ethylammonium cations (EA⁺) can coordinate with Pb²⁺ ions, satisfying their coordination sphere and neutralizing these electronically active defect sites. techscience.cnresearchgate.net By reducing the density of these surface traps, EAI suppresses the primary initiation sites for photo-induced degradation, leading to more stable device operation under continuous illumination.
Charge Transport and Recombination Mechanisms in EAI-Modified Perovskite Devices
Effect on Carrier Mobility and Diffusion Length
Charge carrier mobility (μ) and diffusion length (L) are critical parameters that dictate the efficiency of charge collection in a solar cell. Carrier mobility refers to how quickly charge carriers (electrons and holes) can move through the material under an electric field, while the diffusion length is the average distance a carrier can travel before it is lost to recombination. High mobility and long diffusion lengths are essential for efficient PSCs.
The introduction of EAI is expected to influence these properties primarily through its role in defect passivation. Defects at grain boundaries and surfaces act as scattering centers that can impede carrier transport, thereby reducing mobility. They also act as recombination centers, which shortens the carrier lifetime and, consequently, the diffusion length. By passivating these defects, EAI is anticipated to reduce scattering and recombination, leading to improved mobility and longer diffusion lengths.
While direct comparative studies quantifying the precise change in mobility and diffusion length specifically with EAI are not extensively detailed in the surveyed literature, the principles of defect passivation strongly suggest a positive impact. For context, typical carrier mobilities in standard MAPbI₃ thin films are reported in the range of 0.06 to 1.8 cm²/Vs, with diffusion lengths often exceeding 1 micrometer. nih.govmdpi.com The improvements in film crystallinity and reduction of defect states by EAI would logically lead to values at the higher end of or exceeding these ranges.
Reduction of Non-Radiative Recombination Losses
This compound plays a crucial role in suppressing these non-radiative losses through effective defect passivation. techscience.cnrsc.org The mechanism is analogous to that described for improving photostability: the EA⁺ and I⁻ ions heal surface defects, reducing the density of trap states (Nt) that facilitate non-radiative recombination.
The reduction in trap density can be quantified using techniques such as space-charge-limited current (SCLC) measurements. nih.govscispace.com Studies on similar organic ammonium iodide passivation strategies have shown a significant decrease in the trap-state density. For instance, the trap-filled limit voltage (VTFL), which is proportional to Nt, has been shown to decrease significantly after surface treatment, indicating a lower concentration of electronic traps. mdpi.com This reduction in trap density directly translates to a lower rate of non-radiative recombination.
| Device Type | Measurement Method | Parameter | Value | Reference |
|---|---|---|---|---|
| Control Perovskite Film | SCLC | Trap Density (Nt) | ~5.8 x 10¹⁶ cm⁻³ | mdpi.com (Analogue) |
| Passivated Perovskite Film | SCLC | Trap Density (Nt) | ~2.1 x 10¹⁶ cm⁻³ | mdpi.com (Analogue) |
| Control Perovskite Film | TRPL | Carrier Lifetime (τ) | ~595 ns | rsc.org (Analogue) |
| Passivated Perovskite Film | TRPL | Carrier Lifetime (τ) | ~846 ns | rsc.org (Analogue) |
Note: Data presented for trap density and carrier lifetime are based on analogous studies using similar organic ammonium iodide passivation agents to illustrate the expected effect of EAI.
Applications of Ethanolammonium Iodide Beyond Perovskite Solar Cells
Utilization in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices
The family of alkylammonium halides, to which ethanolammonium iodide belongs, is instrumental in customizing the properties of perovskite-based optoelectronic devices. greatcellsolarmaterials.com While direct applications of this compound in commercial OLEDs are not widely documented, the use of its close analog, ethylammonium (B1618946) iodide (EAI), provides strong evidence for its potential in this area.
EAI is recognized as a precursor for fabricating high-efficiency light-emitting diodes (LEDs). ossila.com Research has demonstrated that incorporating EAI as an organic additive into perovskite precursor solutions is an effective strategy for developing deep-red perovskite LEDs. lightpublishing.cn In one study, doping a cesium-lead halide perovskite with EAI resulted in a device with a maximum external quantum efficiency (EQE) of 7% and a bright red electroluminescence peak at 680 nm. lightpublishing.cn The EAI was found to inhibit the growth of large perovskite grains and reduce the density of defect states, leading to the formation of high-quality thin films suitable for LED applications. lightpublishing.cn
Furthermore, two-dimensional perovskites based on ethanolammonium lead iodide (EOA₂PbI₄) have been synthesized and shown to possess distinct photoluminescence characteristics, which are critical for the performance of light-emitting devices. acs.org The ability to tune the optical properties of such materials by selecting specific organic cations like ethanolammonium suggests a pathway for developing new emitters for OLEDs and other optoelectronic applications. greatcellsolarmaterials.comacs.org The investigation of low-dimensional polycrystalline halide perovskite films containing cations like ethylammonium has also revealed significant nonlinear optical properties, which are crucial for advanced optoelectronic components. sigmaaldrich.com
Role in Other Functional Materials and Composites
This compound and its derivatives are valuable components in the creation of advanced functional materials and composites due to their ability to direct the formation of specific crystal structures and participate in non-covalent interactions.
A notable example is the synthesis of two-dimensional (2D) hybrid organic-inorganic perovskites, such as ethanolammonium lead iodide (EOA₂PbI₄). acs.org This material exhibits reduced dielectric confinement and exists in multiple polymorphic forms, each with unique dielectric, photoluminescent, and nonlinear optical properties. acs.org The distinct phases can be accessed through temperature changes, leading to properties like thermochromism (color change with temperature) and switchable second-harmonic generation (SHG), which are desirable for smart materials and optical devices. acs.org
Interactive Data Table: Polymorphic Properties of Ethanolammonium Lead Iodide (EOA₂PbI₄)
| Phase | Crystal System | Symmetry | Key Properties | Stability Temperature |
|---|---|---|---|---|
| Phase I | Monoclinic | P2₁/c | Narrow-line green photoluminescence | Stable up to ~369 K |
| Phase II | (Not specified) | Centrosymmetric | Supercooled, metastable | Forms on cooling from Phase III |
| Phase III | (Not specified) | Acentric | Broadband white photoluminescence, SHG-active | Forms on heating from Phase I |
Data sourced from research on two-dimensional lead iodide perovskites. acs.org
This compound derivatives have also been used to construct supramolecular polymers. researchgate.net In a specific study, the crystal structure of 2-(2,4,6-trioxo- greatcellsolarmaterials.comsigmaaldrich.comamericanelements.comtriazinan-1-yl)ethylammonium iodide revealed the formation of a polymeric chain. researchgate.net This chain consists of alternating anions and cations held together by polymeric (anion-π)n interactions, demonstrating how the ethanolammonium cation and the iodide anion can guide the self-assembly of complex, ordered structures. researchgate.net Supramolecular polymers are a class of materials with dynamic properties, making them responsive to external stimuli. rsc.org
The incorporation of related alkylammonium iodides, such as ethylammonium iodide, into composites with functional polymers is also an area of active research. core.ac.uk These composites are explored for various applications, including in polymer electrolytes for solid-state batteries and other electrochemical devices. researchgate.net
Potential as a Reagent or Catalyst in Specific Chemical Transformations
The potential of this compound as a reagent or catalyst is an emerging area of study. While it is not a classical catalyst in the same vein as transition metals, its components can actively participate in and facilitate chemical reactions. mdpi.comamericanelements.comlibretexts.orgfreechemistryonline.com
A significant finding highlights the role of the related compound, ethylammonium lead iodide (EAPbI₃), as a reagent for ammonia (B1221849) storage. scitechdaily.com Researchers discovered that the one-dimensional structure of EAPbI₃ reacts with ammonia gas at room temperature. scitechdaily.com This reaction causes a dynamic structural transformation into a two-dimensional layered material, effectively storing the ammonia within its structure through chemical conversion. scitechdaily.com The stored ammonia can be released by gentle heating to 50°C, a much lower temperature than required for other porous storage materials. scitechdaily.com This reversible chemical transformation showcases the potential of such compounds to act as reactive agents for gas capture and release.
The iodide component of this compound also suggests potential utility in organic synthesis. Iodine itself is known to act as a catalyst in various transformations, including esterification, acetalization, and the synthesis of heterocyclic compounds. researchgate.net It functions as a mild Lewis acid, activating substrates and enabling reactions to proceed under neutral conditions. researchgate.net While specific catalytic applications of this compound are not yet widely reported, its iodide ion could potentially participate in or mediate similar organic reactions, such as iodide-mediated aminooxygenation or the formation of iodonium (B1229267) intermediates for further functionalization.
Advanced Characterization Techniques Applied to Ethanolammonium Iodide and Its Composites
Time-Resolved Spectroscopy for Photophysical Dynamics
Time-resolved spectroscopy techniques, such as Time-Resolved Photoluminescence (TRPL) and Transient Absorption (TA) spectroscopy, are indispensable for probing the excited-state dynamics of ethanolammonium iodide-based materials. rsc.org These methods track the fate of photoexcited charge carriers (electrons and holes) on timescales ranging from femtoseconds to microseconds, revealing critical information about carrier lifetime, recombination pathways, and energy transfer processes. rsc.orgoxinst.com
In studies of 2D perovskites like ethanolammonium lead iodide ((EA)₂PbI₄), TRPL measurements reveal the kinetics of radiative recombination. For instance, ethanolammonium lead iodide (EOA₂PbI₄) exhibits longer carrier lifetimes on the nanosecond scale compared to some of its analogues. acs.org The photoluminescence (PL) decay of ethylammonium (B1618946) lead iodide (EAPbI₃) nanocrystals has been characterized as multiexponential, with a 1/e lifetime of 37 ns, although it is accompanied by a low quantum yield of approximately 1%. nih.gov In contrast, other studies on 2D perovskites have fitted TRPL decay traces to multiexponential functions with short (<100 ns), medium (100–400 ns), and long (>400 ns) time constants, associating these with different excited state dynamics. rsc.org
Transient absorption spectroscopy provides complementary information by monitoring the absorption changes induced by a pump pulse, allowing for the observation of carrier trapping and transfer processes. nih.govnih.gov For example, in heterostructures involving chiral ethylammonium lead iodide perovskites, TA spectroscopy has been used to provide direct evidence of photoinduced charge transfer. nih.gov These dynamic studies are crucial for understanding how the ethanolammonium cation influences the optoelectronic properties and stability of the resulting perovskite materials. acs.org
Table 1: Selected Photophysical Dynamics Data for this compound-Containing Perovskites
| Material System | Technique | Key Finding | Reported Value(s) | Reference |
|---|---|---|---|---|
| (HOCH₂CH₂NH₃)₂PbI₄ (2D_EA) | Photoluminescence | Exhibits lower exciton-binding energy compared to (PEA)₂PbI₄. | - | berkeley.edu |
| EAPbI₃ Nanocrystals | Time-Resolved PL | Multiexponential PL decay; low quantum yield. | 1/e lifetime = 37 ns; QY ~1% | nih.gov |
| EOA₂PbI₄ | Time-Resolved PL | Displays longer carrier lifetimes on the nanosecond timescale. | - | acs.org |
| MoS₂/Chiral EAPbI₃ Heterostructure | Transient Absorption | Evidence of photoinduced charge transfer. | - | nih.gov |
Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Analysis
Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is fundamental for visualizing the morphology, grain structure, and nanostructural features of this compound-based materials. nih.gov SEM provides high-resolution images of a material's surface topography and composition, while TEM transmits electrons through a thin specimen to reveal internal structures like crystal lattices and defects at even higher magnification. nih.gov
In the study of perovskite films, SEM is widely used to assess film quality, such as coverage, pinhole density, and grain size. e3s-conferences.org For mixed-cation perovskites like MA₁₋ₓEAₓPbI₃, SEM images have shown that incorporating small amounts of ethylammonium (x = 0.1-0.3) can result in compact and pinhole-free films with grain sizes of 200-350 nm, similar to pure MAPbI₃ films. researchgate.netresearchgate.net However, at higher EA concentrations (x = 0.4 and 0.5), the films become nonuniform and coarse. researchgate.netresearchgate.net In another study, converting a MAPbI₃ film to 1D EAPbI₃ through vapor annealing resulted in a significant morphological improvement, with grain sizes increasing from ~200 nm to 1-3 µm and a reduction in pinholes. tandfonline.com
TEM analysis provides deeper insights into the crystallinity and nanostructure. For instance, TEM has been used to confirm the formation of perovskite thin films on TiO₂ surfaces and to characterize the size and shape of perovskite domains, which can be polyhedron structures of up to 1 µm. nanoge.org Both SEM and TEM are crucial for correlating the synthesis process with the resulting film morphology, which in turn strongly influences the performance and stability of perovskite-based devices. nih.govmdpi.com
Table 2: Morphological and Nanostructural Findings from Electron Microscopy
| Material System | Technique | Key Finding | Reported Value(s) | Reference |
|---|---|---|---|---|
| MA₁₋ₓEAₓPbI₃ (x=0.1-0.3) | SEM | Compact, pinhole-free films. | Grain size: 200-350 nm | researchgate.netresearchgate.net |
| MA₁₋ₓEAₓPbI₃ (x=0.4-0.5) | SEM | Nonuniform and coarse films with white particles. | - | researchgate.netresearchgate.net |
| EAPbI₃ (from MAPbI₃) | SEM | Improved morphology, larger grains. | Grain size: 1-3 µm | tandfonline.com |
| EAPbI₃ (stamped film) | SEM | Analysis of film before and after stamping process. | Film thickness: 171 nm | rsc.org |
Atomic Force Microscopy (AFM) for Surface Topography and Local Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to generate three-dimensional images of a material's surface topography. nih.govnih.gov It is particularly valuable for characterizing the surface roughness, grain structure, and local mechanical and electronic properties of this compound composite films, often at the nanoscale. nanoge.orgmdpi.com
AFM studies on perovskite films have revealed critical information about how additives and processing conditions affect surface morphology. For example, the conversion of a 3D MAPbI₃ film to a 1D EAPbI₃ film via vapor annealing was shown by AFM to reduce the root-mean-square (RMS) surface roughness from 250 nm down to 50 nm, indicating a much smoother and more compact film. tandfonline.com In other cases, the addition of certain additives to perovskite formulations can lead to an increase in surface roughness, which corresponds to the formation of larger grain sizes observed in SEM. osti.gov For instance, a control MAPbI₃ film with a root-mean-square roughness (Rq) of 10.5 nm saw its roughness increase to 20.3 nm with the addition of 5-AVA. osti.gov
AFM can also be used to track the degradation of perovskite surfaces over time by monitoring changes in surface roughness. nanoge.org The technique's ability to provide quantitative data on surface features makes it an essential tool for optimizing film quality for electronic devices, where the interface between the perovskite and adjacent layers is critical for performance. nih.gov
Table 3: Surface Topography Data from AFM Analysis
| Material System | Key Finding | Roughness Value | Reference |
|---|---|---|---|
| MAPbI₃ (control) | Reference film roughness. | Rq = 10.5 nm | osti.gov |
| 5-AVA/MAPbI₃ | Increased roughness with additive, indicating larger grains. | Rq = 20.3 nm | osti.gov |
| MAPbI₃ (as-deposited) | High initial roughness before conversion. | RMS = ~250 nm | tandfonline.com |
| EAPbI₃ (vapor annealed) | Significant reduction in roughness after conversion. | RMS = 50-100 nm | tandfonline.com |
| MAPbI₃ (one-step, with anti-solvent) | Optimized process yields smooth film. | Average roughness = 14 nm | repositorioinstitucional.mx |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. rsc.org It operates by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. nanoge.org This technique is crucial for analyzing the surface chemistry of this compound composites, verifying stoichiometry, and detecting degradation products or surface passivation layers.
In the analysis of perovskite materials, XPS can confirm the presence of constituent elements and provide insight into their bonding environments. For 2D perovskites like (EA)₂PbI₄, XPS is used to study the material's stability by monitoring the core level spectra of elements like lead (Pb 4f), iodine (I 3d), nitrogen (N 1s), and carbon (C 1s) over time or after exposure to stressors. researchgate.netkaust.edu.sa For example, the Pb 4f core level spectrum typically shows two peaks, Pb 4f₇/₂ and Pb 4f₅/₂, corresponding to the Pb²⁺ state in the perovskite lattice. aip.org The appearance of new peaks at lower binding energies (e.g., ~136.3 eV for Pb 4f) can indicate the formation of metallic lead (Pb⁰), a common degradation product. aip.org
Table 4: Representative XPS Binding Energies for Perovskite Components
| Element (Core Level) | Chemical State | Typical Binding Energy (eV) | Reference |
|---|---|---|---|
| Pb 4f₇/₂ | Pb²⁺ in Perovskite | ~137.7 - 138.5 | aip.orgnih.gov |
| Pb 4f₅/₂ | Pb²⁺ in Perovskite | ~142.6 - 143.4 | aip.org |
| Pb 4f₇/₂ | Pb⁰ (metallic) | ~136.3 - 136.5 | aip.orgnih.gov |
| I 3d₅/₂ | I⁻ in Perovskite | ~618.3 - 619.0 | aip.orgsemanticscholar.org |
| I 3d₃/₂ | I⁻ in Perovskite | ~629.8 - 630.5 | aip.orgsemanticscholar.org |
| N 1s | In Organic Cation (e.g., MA⁺) | ~401.8 - 402.0 | nih.gov |
Neutron Scattering for Phonon Dynamics and Hydrogen Atom Localization
Neutron scattering is a powerful technique for probing the structure and dynamics of materials at the atomic scale. Unlike X-rays, which scatter from electron clouds, neutrons scatter from atomic nuclei. This provides unique sensitivity to light elements, particularly hydrogen, and allows for the distinction between isotopes. aps.org In the context of this compound and related hybrid organic-inorganic perovskites, Inelastic Neutron Scattering (INS) and Quasi-Elastic Neutron Scattering (QENS) are exceptionally well-suited for studying lattice vibrations (phonons) and the rotational and translational dynamics of the organic cations. mountainscholar.organl.gov
INS experiments measure the energy transfer between neutrons and the sample, providing direct access to the phonon density of states and dispersion curves. arxiv.org These measurements are critical for understanding thermal transport and electron-phonon coupling. Studies on materials like MAPbI₃ have revealed that acoustic phonons have anomalously short lifetimes, which contributes to the material's low thermal conductivity. aps.org Furthermore, a strong coupling between the librational (rocking) modes of the organic cation and the acoustic phonons of the inorganic lattice has been demonstrated. acs.org
QENS is specifically used to investigate the stochastic, non-vibrational motions of atoms, such as the diffusive or rotational movements of molecules. utoronto.ca Due to the large incoherent scattering cross-section of hydrogen, QENS is an ideal probe for the dynamics of the ethanolammonium cation within the perovskite cage. utoronto.ca Studies on analogous cations like methylammonium (B1206745) (MA⁺) and formamidinium (FA⁺) have elucidated complex rotational dynamics that change with temperature and crystal phase, including isotropic rotations at high temperatures and more restricted reorientations at lower temperatures. acs.orgnih.gov These cation dynamics are known to influence phase transitions, dielectric properties, and carrier lifetimes, and similar investigations would be crucial for understanding the role of the ethanolammonium cation. mountainscholar.org
Table 5: Cation Dynamics in Hybrid Perovskites Studied by Quasi-Elastic Neutron Scattering (QENS)
| Material System | Cation | Key Finding | Activation Energy (Eₐ) / Time Scale | Reference |
|---|---|---|---|---|
| MAPbI₃ | Methylammonium (MA⁺) | Isotropic rotation in cubic phase; C₄ rotation in tetragonal phase. | - | acs.org |
| FAPbI₃ | Formamidinium (FA⁺) | Isotropic rotation in cubic phase (>285 K); reorientations in tetragonal phase. | 13 meV (low-T phase rotation) | nih.govresearchgate.net |
| Triple-Cation Perovskite | Formamidinium (FA⁺) | Bromine incorporation suppresses low-energy rotations of FA⁺. | - | utoronto.ca |
| (A')₂(A)ₙ₋₁BₙX₃ₙ₊₁ | Methylammonium (MA⁺) | Cation residence times are shorter in perovskites with more inorganic layers. | - | mountainscholar.org |
Future Research Directions and Emerging Opportunities
Development of Next-Generation Synthetic Methodologies for EAI
The synthesis of ethanolammonium iodide and its integration into functional materials, such as perovskites, is an area ripe for innovation. Current methods often involve the reaction of ethanolamine (B43304) with hydroiodic acid or the use of precursor solutions in solvents like N,N-dimethylformamide (DMF). acs.orgmdpi.com While effective for laboratory-scale synthesis, these approaches present challenges for large-scale production, including the use of corrosive or high-boiling point solvents. mdpi.comresearchgate.net
Exploration of Novel Applications in Emerging Technologies
Beyond photovoltaics, EAI is being investigated for other optoelectronic applications, including light-emitting diodes (LEDs). ossila.comgreatcellsolarmaterials.com The ability to tune the properties of perovskite materials by incorporating different alkylammonium iodides like EAI is a key area of research for customizing optoelectronic devices. greatcellsolarmaterials.com
| Application Area | Role of EAI | Key Research Findings |
| Perovskite Solar Cells | Additive/Precursor | Improves power conversion efficiency and thermal stability. rsc.org Modifies film morphology and crystallinity. rsc.orgmdpi.com |
| Light-Emitting Diodes (LEDs) | Precursor | Used in the formation of perovskite structures for light emission. ossila.com |
| Ammonia (B1221849) Storage | Storage Medium | EAPbI₃ perovskite stores ammonia via a chemical reaction and releases it upon gentle heating. scitechdaily.com |
Advanced Computational Modeling for Predictive Material Design
Computational studies have been used to investigate the stability of mixed-cation perovskites containing ethylammonium (B1618946). rsc.org For instance, calculations have shown that replacing methylammonium (B1206745) (MA) with EA can improve the structural stability of MA₁₋ₓEAₓPbI₃ perovskites. rsc.org Modeling also helps in understanding the effect of the large EA cation on the perovskite lattice. The insertion of the large ethylammonium cation (ionic radius ~2.74 Å) pushes the Goldschmidt tolerance factor to its limits, influencing the crystal structure and stability. mdpi.comnih.govacs.org
| Computational Method | Investigated Property | Compound | Key Finding |
| DFT (VASP) | Stability, Electronic Properties | MA₁₋ₓEAₓPbI₃ | Replacing MA with EA enhances perovskite stability. rsc.org |
| DFT (WIEN2k) | Electronic, Optical, Thermoelectric Properties | CH₃CH₂NH₃SnI₃ (EASnI₃) | Identified as a direct band gap semiconductor with high absorption, suitable for photovoltaics. sci-hub.seresearchgate.net |
| DFT | Electronic Structure, Lattice Distortion | EAPbI₃ | The large EA cation distorts the Pb-I scaffold, affecting the electronic structure. nih.gov |
| Hirshfeld Surface Analysis | Intermolecular Interactions | 2-iodoethylammonium iodide | N—H···I interactions are the most significant contributor to crystal packing (63.8%). iucr.orgresearchgate.net |
Strategies for Scalable and Sustainable Production and Utilization of EAI
For this compound to transition from a laboratory curiosity to a commercially viable material, the development of scalable and sustainable production and utilization strategies is paramount. Current laboratory-scale synthesis often relies on solvents that are not ideal for industrial-scale processes, highlighting the need for greener alternatives. mdpi.comnanoge.org
Future strategies will likely focus on several key areas:
Green Chemistry Principles: Implementing principles of green chemistry, such as using water as a solvent or designing energy-efficient reaction pathways, is a primary goal. nanoge.orgsigmaaldrich.com This reduces environmental impact and can lower production costs.
Process Optimization: Research into optimizing reaction conditions (temperature, pressure, reactant ratios) for existing synthesis methods can lead to higher yields and purity, minimizing the need for extensive post-synthesis purification.
Continuous Flow Synthesis: Moving from batch processing to continuous flow reactors can offer better control over reaction parameters, improve consistency, and allow for easier scaling of production.
Recycling and Circular Economy: Developing methods to recycle EAI and other components from end-of-life devices, such as solar cells, is crucial for long-term sustainability. This involves creating processes to efficiently separate the organic and inorganic components of perovskite materials.
The utilization of EAI in applications like ammonia storage also requires sustainable considerations. The EAPbI₃ material has been shown to be reusable for multiple storage and extraction cycles, which is a positive step. scitechdaily.com However, the presence of lead in this compound is a concern, prompting research into lead-free alternatives. sci-hub.sechemrxiv.org The development of stable and efficient lead-free perovskites containing EAI or similar organic cations is a significant and ongoing research challenge.
Fundamental Studies on Intermolecular Interactions within EAI-based Systems
Key interactions under investigation include:
Van der Waals Forces: These interactions, particularly between the organic cations, play an important role in the packing and ordering of the cations within the perovskite structure. rhhz.net Computational methods that include van der Waals corrections (like DFT-D3) are essential for accurately modeling these systems. rsc.org
Halogen Bonding: In mixed-halide systems or when functional groups are introduced, halogen-halogen interactions can occur. rhhz.net These interactions can be harnessed to tune the crystal structure and phase transition temperatures of perovskite materials. rhhz.net
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing ethanolammonium iodide?
- Methodology : this compound salts are synthesized via acid-base reactions between ethanolamine and hydroiodic acid under controlled stoichiometric conditions. Post-synthesis, structural confirmation is achieved using X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to verify bond formation (e.g., N–H···I interactions) . Thermogravimetric analysis (TGA) is employed to assess thermal stability and vapor pressure . For DES applications, phase behavior (solid vs. liquid) is evaluated by varying alkyl substitutions on the ammonium group (e.g., [NH3EtOH]+I– vs. [NHMe2EtOH]+I–) and observing hygroscopicity or viscosity changes .
Q. How does this compound function in deep eutectic solvents (DES) for dye-sensitized solar cells (DSSCs)?
- Methodology : this compound acts as both a hydrogen bond acceptor (HBA) and iodide source in DES electrolytes. Researchers combine it with hydrogen bond donors (e.g., ethylene glycol) at specific molar ratios (1:1 to 1:3) to optimize fluidity and redox activity. Electrochemical impedance spectroscopy (EIS) and current-voltage (J-V) measurements are used to evaluate photocurrent density (JSC) and open-circuit voltage (VOC). For example, [NHMe2EtOH]+I–:EG achieved 3.40% efficiency in DSSCs by balancing iodide diffusion and viscosity .
Q. What characterization techniques are critical for analyzing this compound’s ionic conductivity?
- Methodology : Alternating current (AC) impedance spectroscopy is the gold standard for measuring ionic conductivity. Temperature-dependent studies (e.g., 25–80°C) reveal activation energies for ion transport. Dielectric dispersion analysis (via dielectric modulus plots) further distinguishes ionic and dipolar contributions . Cross-validate results with nuclear magnetic resonance (NMR) to track ion mobility in DES systems .
Advanced Research Questions
Q. How can researchers optimize this compound-based DES formulations to mitigate diffusion limitations in solar cells?
- Methodology : Systematic tuning of DES components is required. Vary the alkyl chain length (e.g., methyl vs. ethyl groups) on the ammonium cation to reduce viscosity. Use dynamic light scattering (DLS) to monitor iodide ion diffusion coefficients. Pair with transient absorption spectroscopy to correlate iodide regeneration kinetics with photovoltaic performance . Advanced DES formulations may incorporate redox-active additives (e.g., I2) directly into the HBA structure to eliminate co-solvents .
Q. What experimental approaches resolve contradictions in reported phase transitions of this compound derivatives?
- Methodology : Discrepancies in phase behavior (e.g., solid vs. liquid states) arise from subtle structural variations. For example, [NH3EtOH]+I– is powdery, while [NHMe2EtOH]+I– is hygroscopic. Use differential scanning calorimetry (DSC) and variable-temperature XRD to map phase transitions. Computational modeling (DFT or MD simulations) can predict intermolecular interactions (e.g., hydrogen bonding vs. van der Waals forces) that govern phase stability .
Q. How do this compound’s dielectric properties inform its application in ferroelectric materials?
- Methodology : Dielectric constant (ε) and AC conductivity measurements across a temperature range (e.g., 100–300 K) identify ferroelectric transitions. For bis(ethanolammonium) cobalt halides, ε anomalies at 210–302 K correlate with order-disorder transitions driven by N–H···X bonding changes. Use Cole-Cole plots to separate bulk and grain boundary effects . Magnetic susceptibility data complement dielectric studies to disentangle electronic vs. ionic contributions .
Q. What protocols ensure reproducibility in this compound-based DES research?
- Methodology : Standardize synthesis conditions (e.g., drying protocols to minimize water content) and characterize DES purity via Karl Fischer titration. Document solventless electrolyte preparation steps (e.g., grinding time, temperature) to reduce batch variability. Open-access repositories should include raw XRD, FTIR, and TGA data for peer validation .
Q. How can researchers design experiments to isolate this compound’s role in mixed-ion transport systems?
- Methodology : Employ isotopic labeling (e.g., deuterated ethanolamine) to track cation vs. anion mobility via quasi-elastic neutron scattering (QENS). Pair with electrochemical quartz crystal microbalance (EQCM) measurements to correlate mass changes with charge transfer. Control experiments with inert electrolytes (e.g., LiClO4) isolate this compound’s specific contributions .
Methodological Best Practices
- Data Validation : Replicate experiments across independent labs to confirm findings. Use error bars (standard deviation) and statistical tests (t-tests, ANOVA) to assess significance .
- Ethical Reporting : Disclose synthesis hazards (e.g., HI toxicity) and adhere to institutional safety protocols. Cite primary literature to avoid plagiarism .
- Interdisciplinary Collaboration : Partner with statisticians for robust experimental design and physicists for advanced characterization (e.g., synchrotron XRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
